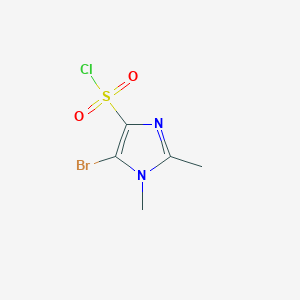

5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Description

5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 1803604-65-0) is a halogenated sulfonyl chloride derivative of imidazole. Its molecular formula is C₅H₆BrClN₂O₂S, with a molecular weight of 273.54 g/mol . The compound features a bromine atom at position 5, methyl groups at positions 1 and 2, and a sulfonyl chloride group at position 4 of the imidazole ring. This structure confers high reactivity, particularly in nucleophilic substitution and sulfonylation reactions. It is available in high-purity grades (up to 99.999%) for applications in pharmaceutical synthesis, chemical intermediates, and materials science .

Propriétés

IUPAC Name |

5-bromo-1,2-dimethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMFBYALMUNLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Chlorosulfonation of Imidazole Derivatives

Method Overview:

This traditional approach involves the chlorosulfonation of a suitably substituted imidazole precursor, such as 1,2-dimethylimidazole, using chlorosulfonic acid. The process typically proceeds under controlled temperature conditions to prevent overreaction and to ensure regioselectivity.

1,2-Dimethylimidazole + Chlorosulfonic acid → 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

- The starting imidazole derivative is dissolved in an inert solvent such as dichloromethane.

- Chlorosulfonic acid is added dropwise at low temperature (0–5°C) to control exothermicity.

- The reaction mixture is stirred for several hours at room temperature or slightly elevated temperatures (around 25°C).

- The product is isolated via filtration and purified through recrystallization or chromatography.

- The bromination at the 5-position can be achieved prior to sulfonylation via electrophilic bromination using N-bromosuccinimide (NBS).

- The sulfonyl chloride functional group is introduced selectively at the 4-position of the imidazole ring.

- High regioselectivity.

- Suitable for scale-up with proper temperature control.

Multi-step Synthesis Involving Bromination and Sulfonylation

Method Overview:

This approach involves initial bromination of the imidazole ring, followed by sulfonylation to introduce the sulfonyl chloride group.

Step 1: Bromination

- React 1,2-dimethylimidazole with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF.

- Conditions: Mild heating (around 50°C) under inert atmosphere.

- Outcome: Selective bromination at the 5-position.

Step 2: Sulfonylation

- The brominated intermediate is then treated with chlorosulfonic acid.

- Conditions: Low temperature (0–5°C) to prevent side reactions.

- The sulfonyl chloride group attaches at the 4-position, yielding the target compound.

1,2-Dimethylimidazole → Brominated intermediate → 5-bromo-1,2-dimethylimidazole-4-sulfonyl chloride

- Bromination enhances the electrophilicity at the 5-position, facilitating subsequent sulfonylation.

- The overall process allows for better control over substitution patterns.

Direct Functionalization via Metal-Catalyzed Coupling (Emerging Methods)

Recent research explores the use of metal catalysts such as copper or palladium to facilitate direct C–H sulfonylation of heterocycles, including imidazoles.

- The imidazole core is subjected to sulfonylation using sulfonyl chlorides in the presence of a catalytic amount of copper or palladium under mild conditions.

- The process often employs oxidants like oxygen or air to promote the reaction.

- Potential for regioselectivity control.

- Reduced number of steps and reagents.

- Still under development for specific heterocycles.

- Requires optimization for large-scale synthesis.

Industrial-Scale Continuous Flow Methods

For large-scale production, continuous flow reactors are employed to improve safety, reproducibility, and efficiency.

- Precursors are fed continuously into a reactor where chlorosulfonic acid or equivalents are introduced.

- Reaction parameters such as temperature, flow rate, and residence time are precisely controlled.

- The process allows for rapid heat dissipation and minimizes side reactions.

- Consistent quality and high yield of the sulfonyl chloride compound.

- Suitable for pharmaceutical and agrochemical manufacturing.

Data Table Summarizing Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations | Scale Suitability |

|---|---|---|---|---|---|

| Chlorosulfonation of imidazole | Chlorosulfonic acid | 0–25°C, inert solvent | High regioselectivity, straightforward | Corrosive reagents, exothermic | Laboratory, pilot-scale |

| Bromination + Sulfonylation | NBS, chlorosulfonic acid | 50°C (bromination), 0–5°C (sulfonylation) | Better control over substitution | Multi-step, longer process | Pilot, industrial |

| Metal-catalyzed sulfonylation | Sulfonyl chlorides, metal catalysts | Mild, ambient conditions | Regioselectivity, fewer steps | Still under research | Emerging, pilot-scale |

| Continuous flow synthesis | Precursors in flow reactor | Precise temperature and flow control | Safety, reproducibility | Equipment cost | Industrial scale |

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include substituted imidazole derivatives, sulfonamides, and various oxidized or reduced forms of the original compound .

Applications De Recherche Scientifique

5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride involves its interaction with molecular targets through its reactive bromine and sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key differences between 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and two analogous imidazole derivatives:

| Parameter | This compound | 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC) |

|---|---|---|---|

| Molecular Formula | C₅H₆BrClN₂O₂S | C₁₃H₁₃ClN₄O₂ | C₅H₉N₅O |

| Molecular Weight | 273.54 g/mol | ~292.45 g/mol | 155.16 g/mol |

| Key Functional Groups | Bromine, sulfonyl chloride, methyl groups | Nitro, chloromethylphenyl, methyl groups | Triazeno, carboxamide, methyl groups |

| Reactivity | High (sulfonylation, nucleophilic substitution) | Moderate (electrophilic aromatic substitution, nitration) | Moderate (alkylation, metabolic activation) |

| Applications | Chemical synthesis, sulfonylation reagents | Intermediate in organic synthesis | Antitumor agent (chemotherapy) |

| Safety Profile | Corrosive, moisture-sensitive | Limited data; likely irritant | Plasma clearance t₁/₂: 35–111 min (humans) |

Activité Biologique

5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a sulfonamide derivative of imidazole, a class of compounds widely recognized for their diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom at the 5-position and a sulfonyl chloride group at the 4-position. These modifications enhance its reactivity and potential therapeutic applications.

The compound can be synthesized through various methods, often involving the bromination of imidazole derivatives followed by sulfonylation. The presence of the sulfonyl chloride group allows for further functionalization, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group enhances binding affinity, while the imidazole ring facilitates hydrogen bonding and π-π interactions with biological macromolecules. This interaction can modulate various cellular pathways, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

Anticancer Activity

Sulfonamide derivatives have been explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound has been identified as an inhibitor of deubiquitinating enzymes (DUBs), which play critical roles in regulating protein degradation pathways. Inhibitors targeting DUBs have potential applications in cancer therapy due to their ability to stabilize tumor suppressor proteins.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Antibacterial Activity : A study demonstrated that imidazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL .

- Anticancer Potential : In vitro assays showed that related sulfonamide compounds could reduce cell viability in various cancer cell lines by over 50% at concentrations around 10 μM .

- Enzyme Inhibition : A recent investigation into DUB inhibitors highlighted that certain imidazole derivatives could inhibit USP7 with IC50 values below 50 μM, suggesting that this compound may exhibit similar inhibitory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at C5; Sulfonyl chloride at C4 | Antimicrobial; Anticancer; DUB inhibition |

| 1,2-Dimethyl-1H-imidazole | Lacks sulfonyl group | Limited biological activity |

| 5-Chloro-1,2-dimethyl-1H-imidazole | Chlorine instead of bromine | Comparable antimicrobial properties |

Q & A

Q. What are the typical synthetic routes for 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride?

The synthesis generally involves sequential functionalization of the imidazole core. A common approach includes:

- Bromination : Introducing bromine at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) .

- Sulfonylation : Reacting the intermediate with chlorosulfonic acid to install the sulfonyl chloride group. This step requires anhydrous conditions to avoid hydrolysis .

- Methylation : Dimethylation at the 1- and 2-positions using methyl halides or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) . Key characterization tools include -NMR to confirm substitution patterns and mass spectrometry (ESI-MS) to verify molecular weight .

Q. How can researchers characterize the purity and structure of this compound?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy :

- - and -NMR to resolve methyl and sulfonyl groups (e.g., δ ~2.5 ppm for methyl protons, δ ~160 ppm for sulfonyl carbons) .

- IR spectroscopy to confirm sulfonyl chloride (S=O stretching at ~1370 cm) and imidazole ring vibrations .

- Elemental Analysis : Validate empirical formulas (e.g., CHBrClNOS) with <1% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis of the sulfonyl chloride group during synthesis?

- Solvent Selection : Use aprotic solvents (e.g., DMF or DCM) to suppress water-mediated hydrolysis .

- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to reduce kinetic side reactions .

- Drying Agents : Incorporate molecular sieves or anhydrous MgSO to scavenge trace moisture .

- Monitoring : Track reaction progress via TLC (R shifts) or in-situ FTIR to detect S=O bond formation .

Q. What strategies resolve contradictions in spectral data for brominated imidazole derivatives?

- Isotopic Pattern Analysis : Bromine’s isotopic doublet in mass spectra (e.g., m/z 297/299) confirms bromine presence .

- 2D NMR : Use HSQC and HMBC to distinguish overlapping signals from methyl and sulfonyl groups .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Q. How can researchers design experiments to study the reactivity of this compound in nucleophilic substitutions?

- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. THF), nucleophile strength (amines vs. alcohols), and temperature to map reaction outcomes .

- Competitive Kinetics : Use -NMR to monitor competition between sulfonamide formation and hydrolysis under different pH conditions .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., sulfonic acids from hydrolysis) and adjust reagent stoichiometry accordingly .

Data Contradiction Analysis

Q. How should researchers address unexpected byproducts in sulfonylation reactions?

- Hypothesis Testing : If sulfonic acid (RSOH) is detected, trace moisture or incomplete chlorination may be culprits. Re-run the reaction with stricter anhydrous conditions or excess chlorosulfonic acid .

- Cross-Validation : Compare synthetic intermediates (e.g., 5-bromo-1,2-dimethylimidazole) with reference standards via melting point and -NMR to confirm precursor integrity .

- Reaction Quenching : Add ice-cold water to terminate reactions abruptly and isolate intermediates for analysis .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Sulfonylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Solvent | Anhydrous DMF | Enhances solubility |

| Reaction Time | 2–4 hours | Balances completion vs. degradation |

Q. Table 2: Troubleshooting Spectral Anomalies

| Anomaly | Likely Cause | Resolution |

|---|---|---|

| Broad NMR peaks | Prototropic tautomerism | Use DMSO-d to stabilize tautomers |

| Missing S=O in IR | Hydrolysis | Repeat synthesis with drying agents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.